molecular formula C14H18ClNO3 B5822760 N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide

Cat. No.: B5822760
M. Wt: 283.75 g/mol
InChI Key: XGZPCGPTQYJSLF-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C14H18ClNO3 and a molecular weight of 283.75 g/mol This compound is characterized by the presence of a cyclopentanecarboxamide group attached to a 4-chloro-2,5-dimethoxyphenyl ring

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with cyclopentanecarboxylic acid chloride under appropriate reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-18-12-8-11(13(19-2)7-10(12)15)16-14(17)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZPCGPTQYJSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CCCC2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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